Selepressin

描述

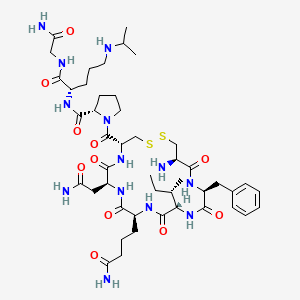

Selepressin is a synthetic peptide analogue of vasopressin, specifically designed to act as a potent, highly selective, short-acting full agonist of the vasopressin 1A receptor . It was developed for the treatment of vasodilatory hypotension in septic shock . This compound’s chemical structure includes substitutions such as Tyr2 → Phe2, Phe3 → Ile3, Gln4 → hGln4, and Arg8 → Orn(iPr)8 .

准备方法

Selepressin is synthesized through solid-phase peptide synthesis, a method commonly used for the production of peptides. This involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin . The reaction conditions typically include the use of coupling reagents such as N,N’-diisopropylcarbodiimide and hydroxybenzotriazole to facilitate peptide bond formation. After the synthesis, the peptide is cleaved from the resin and purified using high-performance liquid chromatography .

化学反应分析

Selepressin undergoes various chemical reactions, including:

Oxidation: The disulfide bond between cysteine residues can be oxidized, affecting the peptide’s stability and activity.

Substitution: Substitution reactions can occur at specific amino acid residues, potentially modifying the peptide’s activity.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol . The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Medicine: Selepressin has been investigated as a vasopressor for the treatment of septic shock, showing promise in reducing fluid requirements and attenuating edema

Chemistry: This compound serves as a model compound for studying peptide synthesis and structure-activity relationships.

Industry: Its potential use in developing new therapeutic agents for cardiovascular diseases is being explored.

作用机制

Selepressin exerts its effects by selectively binding to and activating the vasopressin 1A receptor . This receptor is primarily located on vascular smooth muscle cells, where its activation leads to vasoconstriction and an increase in blood pressure . The molecular pathway involves the activation of phospholipase C, which generates inositol trisphosphate and diacylglycerol, leading to an increase in intracellular calcium levels and subsequent smooth muscle contraction .

相似化合物的比较

Selepressin is unique among vasopressin analogues due to its high selectivity for the vasopressin 1A receptor and its short-acting nature . Similar compounds include:

Vasopressin: The natural hormone with broader receptor activity, affecting vasopressin 1A, 1B, and 2 receptors.

Desmopressin: A synthetic analogue with primarily antidiuretic effects and resistance to proteolysis.

Terlipressin: A long-acting analogue used in the treatment of variceal bleeding in liver cirrhosis.

This compound’s specificity for the vasopressin 1A receptor and its short duration of action make it particularly suitable for acute medical conditions like septic shock .

生物活性

Selepressin, a synthetic analog of vasopressin, is primarily known for its role in regulating water retention and vascular tone. It has garnered attention for its potential therapeutic applications, particularly in the management of conditions such as septic shock and acute kidney injury. This article delves into the biological activity of this compound, summarizing key research findings, mechanisms of action, and relevant case studies.

This compound acts primarily through the vasopressin V1A receptor, which is predominantly expressed in vascular smooth muscle cells. By activating these receptors, this compound induces vasoconstriction, thereby increasing systemic vascular resistance and improving blood pressure. Additionally, it influences renal function by modulating water reabsorption in the kidneys.

Key Mechanisms:

- Vasoconstriction: Enhances systemic vascular resistance.

- Antidiuretic Effect: Promotes water reabsorption in the collecting ducts of the kidneys.

- Influence on Coagulation: May have effects on coagulation pathways, contributing to hemostatic balance.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity | Description |

|---|---|

| Vasopressor Effect | Increases blood pressure through vasoconstriction via V1A receptor activation. |

| Renal Effects | Enhances water reabsorption, potentially improving urine output in acute settings. |

| Coagulation Modulation | May influence coagulation factors and platelet function. |

Clinical Studies

-

Septic Shock Management:

A randomized controlled trial investigated the efficacy of this compound in patients with septic shock. The study found that patients receiving this compound had a significant increase in mean arterial pressure compared to those receiving standard treatment. The results suggested that this compound could be a valuable adjunct therapy in managing septic shock. -

Acute Kidney Injury:

In a cohort study involving critically ill patients with acute kidney injury (AKI), the administration of this compound was associated with improved renal function markers (e.g., serum creatinine levels) when compared to a control group. These findings indicate a potential protective effect of this compound on renal function during critical illness. -

Hemodynamic Stability:

A meta-analysis reviewed multiple studies on this compound and concluded that it effectively maintains hemodynamic stability without significantly increasing adverse effects commonly associated with other vasopressors.

Case Studies

-

Case Study 1: Septic Shock Patient

A 65-year-old male patient with septic shock was treated with this compound after failing to respond to norepinephrine. Within 24 hours, his blood pressure stabilized, and urine output improved significantly, supporting the use of this compound as a second-line agent in refractory cases. -

Case Study 2: Acute Kidney Injury

A 72-year-old female patient with AKI secondary to sepsis was administered this compound. Over five days, her serum creatinine levels decreased from 3.5 mg/dL to 2.0 mg/dL, suggesting a recovery in renal function attributed to the vasopressor's effects on renal perfusion.

Safety Profile

The safety profile of this compound has been evaluated across several studies, indicating that it is generally well-tolerated. Common side effects include:

- Hypertension

- Headache

- Nausea

- Peripheral ischemia (rare)

属性

CAS 编号 |

876296-47-8 |

|---|---|

分子式 |

C46H73N13O11S2 |

分子量 |

1048.3 g/mol |

IUPAC 名称 |

(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-10-(4-amino-4-oxobutyl)-7-(2-amino-2-oxoethyl)-16-benzyl-13-[(2S)-butan-2-yl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-1-oxo-5-(propan-2-ylamino)pentan-2-yl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C46H73N13O11S2/c1-5-26(4)38-45(69)54-30(14-9-17-35(48)60)41(65)56-32(21-36(49)61)42(66)57-33(24-72-71-23-28(47)39(63)55-31(43(67)58-38)20-27-12-7-6-8-13-27)46(70)59-19-11-16-34(59)44(68)53-29(15-10-18-51-25(2)3)40(64)52-22-37(50)62/h6-8,12-13,25-26,28-34,38,51H,5,9-11,14-24,47H2,1-4H3,(H2,48,60)(H2,49,61)(H2,50,62)(H,52,64)(H,53,68)(H,54,69)(H,55,63)(H,56,65)(H,57,66)(H,58,67)/t26-,28-,29-,30-,31-,32-,33-,34-,38-/m0/s1 |

InChI 键 |

JCVQBJTWWDYUFQ-MRUTUVJXSA-N |

SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |

手性 SMILES |

CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |

规范 SMILES |

CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=CC=C2)N)C(=O)N3CCCC3C(=O)NC(CCCNC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCCC(=O)N |

外观 |

Solid powder |

Key on ui application |

Selepressin is deveolped for the treatment of vasodilatory hypotension in septic shock. |

纯度 |

>98% (or refer to the Certificate of Analysis) |

序列 |

H-Cys(1)-Phe-Ile-Nva(CONH2)-Asn-Cys(1)-Pro-Orn(iPr)-Gly-NH2 |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO. |

来源 |

Synthetic |

储存 |

-20°C |

同义词 |

(Phe2; Ile3; Hgn4; Orn(iPr)8)vasopressin; 2-Phe-3-Ile-4-Hgn-8-Orn(iPr)-vasopressin; FE 202158; vasopressin; Phe(2)-Ile(3)-Hgn(4)-Orn(iPr)(8)-; vasopressin; phenylalanyl(2)-isoleucyl(3)-Hgn(4)-ornithyl(isopropyl)(8)- |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。